

Application of Sulfonylureas in Studying Ion Channel Modulation

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Compound of Interest

Compound Name: *Glicetanile*

Cat. No.: *B1214202*

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Introduction:

This document provides detailed application notes and protocols for the use of sulfonylurea compounds, such as Gliclazide and Glibenclamide, in the study of ion channel modulation. While the initial query mentioned "**Glicetanile**," this appears to be a less common or potentially misspelled name. The following information focuses on the well-characterized sulfonylureas, which are invaluable tools for investigating the function and pharmacology of ATP-sensitive potassium (K-ATP) channels. These compounds are widely used to understand the physiological roles of K-ATP channels in various tissues, including pancreatic beta-cells, cardiac and smooth muscle, and neurons.

Sulfonylureas primarily target the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex, leading to channel inhibition.^{[1][2]} This action is the basis for their therapeutic use in type 2 diabetes, as the closure of K-ATP channels in pancreatic beta-cells triggers insulin secretion.^{[3][4]} The differential affinity of various sulfonylureas for K-ATP channel isoforms makes them excellent probes for dissecting the tissue-specific functions of these channels.

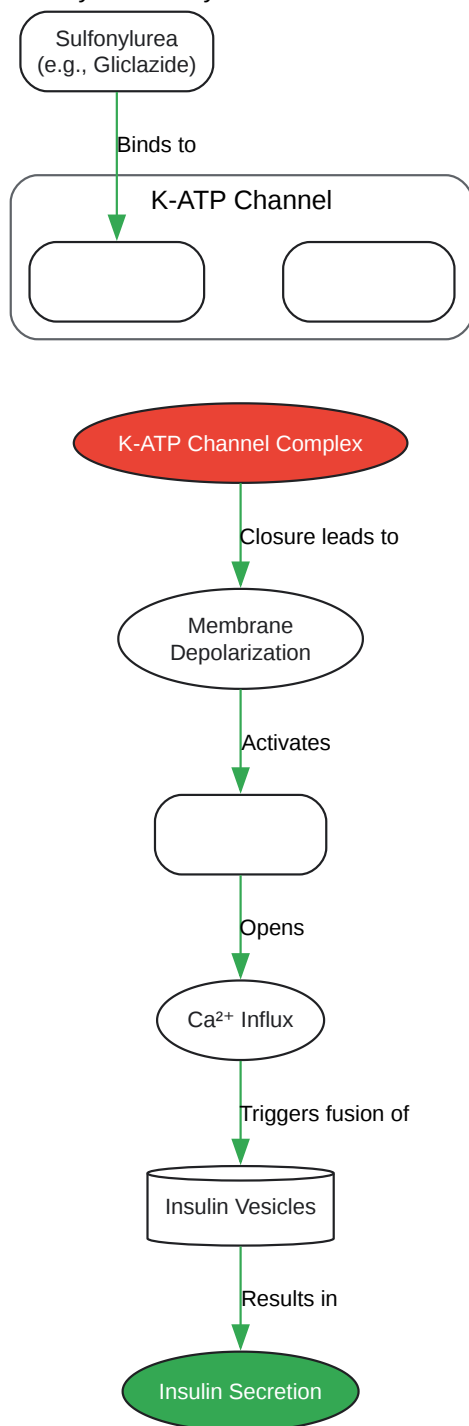
Data Presentation: Quantitative Effects of Sulfonylureas on K-ATP Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gliclazide and Glibenclamide on different K-ATP channel subtypes. This data highlights the selectivity of these compounds and provides a basis for designing experiments to probe specific channel populations.

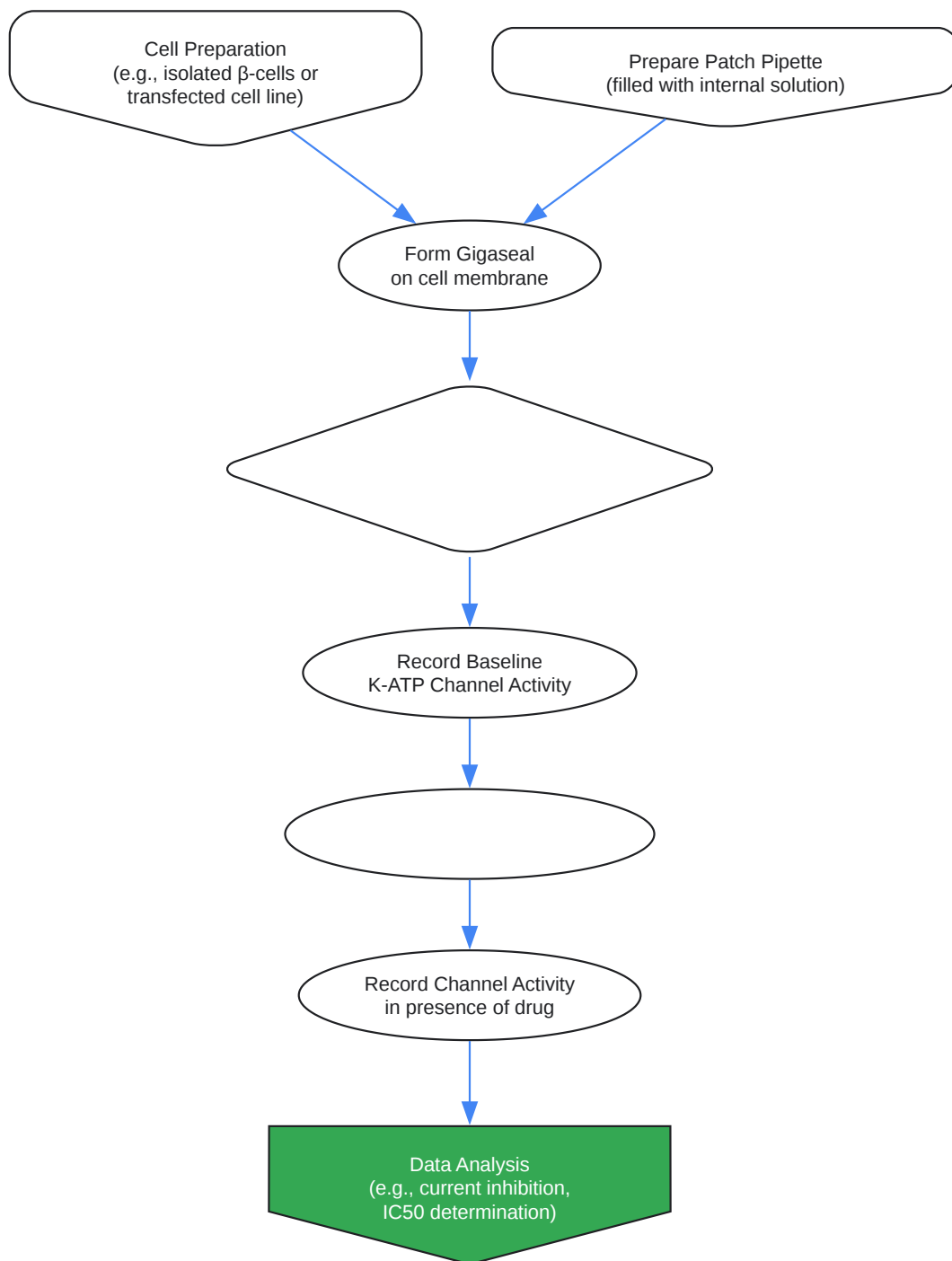
Compound	Channel Subtype (Tissue)	IC50	Reference
Gliclazide	Kir6.2/SUR1 (Pancreatic β -cell)	184 ± 30 nmol/L	[5]
Kir6.2/SUR2A (Cardiac)	19.5 ± 5.4 μ mol/L		
Kir6.2/SUR2B (Smooth Muscle)	37.9 ± 1.0 μ mol/L		
Glibenclamide	Kir6.2/SUR1 (Pancreatic β -cell)	~ 4 nmol/L	
Kir6.2/SUR2A (Cardiac)	$\sim 6-8$ nmol/L		
K-ATP (Skeletal Muscle)	~ 0.5 μ M (full conductance)		
CFTR Cl ⁻ Channel	20 μ M		

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of sulfonylureas and a typical experimental workflow for their study.

Signaling Pathway of Sulfonylurea Action on Pancreatic β -cells

Experimental Workflow for Patch-Clamp Analysis

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